molecular formula C16H13BrCl2N2O4 B5144708 N-(2-bromo-4-nitrophenyl)-4-(2,4-dichlorophenoxy)butanamide

N-(2-bromo-4-nitrophenyl)-4-(2,4-dichlorophenoxy)butanamide

Cat. No.: B5144708
M. Wt: 448.1 g/mol
InChI Key: XPBLBAWEBHFHTM-UHFFFAOYSA-N
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Description

N-(2-bromo-4-nitrophenyl)-4-(2,4-dichlorophenoxy)butanamide is a synthetic organic compound characterized by the presence of bromine, nitro, and dichlorophenoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-nitrophenyl)-4-(2,4-dichlorophenoxy)butanamide typically involves multiple steps:

    Nitration: The starting material, 2-bromoaniline, undergoes nitration to introduce the nitro group at the para position.

    Coupling Reaction: The nitrated product is then coupled with 4-(2,4-dichlorophenoxy)butanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Amidation: The final step involves the formation of the amide bond, typically achieved through the reaction of the intermediate with an amine under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-nitrophenyl)-4-(2,4-dichlorophenoxy)butanamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles (e.g., thiols, amines), solvents like dimethylformamide (DMF), elevated temperatures.

    Hydrolysis: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions, water or aqueous solvents.

Major Products Formed

    Reduction: 2-amino-4-nitrophenyl derivative.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

    Hydrolysis: 4-(2,4-dichlorophenoxy)butanoic acid and the corresponding amine.

Scientific Research Applications

N-(2-bromo-4-nitrophenyl)-4-(2,4-dichlorophenoxy)butanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-nitrophenyl)-4-(2,4-dichlorophenoxy)butanamide depends on its application:

    Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate access and subsequent catalytic activity.

    Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N-(2-bromo-4-nitrophenyl)-4-(2,4-dichlorophenoxy)butanoic acid: Similar structure but with a carboxylic acid group instead of an amide.

    N-(2-bromo-4-nitrophenyl)-4-(2,4-dichlorophenoxy)butylamine: Similar structure but with an amine group instead of an amide.

Uniqueness

N-(2-bromo-4-nitrophenyl)-4-(2,4-dichlorophenoxy)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

N-(2-bromo-4-nitrophenyl)-4-(2,4-dichlorophenoxy)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrCl2N2O4/c17-12-9-11(21(23)24)4-5-14(12)20-16(22)2-1-7-25-15-6-3-10(18)8-13(15)19/h3-6,8-9H,1-2,7H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPBLBAWEBHFHTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Br)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrCl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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